molecular formula C13H11ClN4 B12945736 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine

Cat. No.: B12945736
M. Wt: 258.70 g/mol
InChI Key: PYUPECSMMZCXDT-UHFFFAOYSA-N
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Description

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (CAS 2040295-04-1) is a chemical compound with a molecular formula of C13H11ClN4 and a molecular weight of 258.71 g/mol . This pyrrolopyridine derivative is offered with a high purity level of 98% and should be stored at 2-8°C to ensure stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The search results provide limited specific data on the confirmed biological activity, mechanism of action, or direct research applications for this exact compound. It is a key synthetic intermediate in the preparation of more complex molecules. For instance, it serves as a crucial precursor in the synthesis of Pexidartinib (PLX-3397), a potent multi-kinase inhibitor approved for the treatment of tenosynovial giant cell tumor (TGCT) . Researchers may value this compound for developing novel kinase inhibitors, exploring cancer therapeutics, or as a building block in medicinal chemistry programs.

Properties

IUPAC Name

5-[(5-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4/c14-10-4-11-9(6-17-13(11)18-7-10)3-8-1-2-12(15)16-5-8/h1-2,4-7H,3H2,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYUPECSMMZCXDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CC2=CNC3=C2C=C(C=N3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine typically involves multiple steps. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine with a suitable methylating agent to introduce the methyl group at the 3-position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 5 of the pyrrolo[2,3-b]pyridine ring undergoes nucleophilic substitution under controlled conditions. For example:

  • Reaction with morpholine or cis-2,6-dimethylmorpholine in ethanol under reflux yields 5-morpholino derivatives (57–71% yields) .

  • Substitution with p-methoxybenzylthiol at −45°C selectively replaces the nitro group (if present) while retaining the chlorine atom .

Table 1: Nucleophilic Substitution Reactions

ReagentConditionsProductYield
MorpholineEtOH, reflux5-Morpholino derivative57–71%
p-MethoxybenzylthiolDMF, −45°C, K₂CO₃3-Substituted derivative63%

Oxidative Cyclization

Oxidative cyclization is critical for constructing fused heterocycles. Bromine (Br₂) in ethyl acetate at 0°C facilitates cyclization to form isothiazolo[4,5-b]pyridine derivatives. A proposed mechanism involves:

  • Formation of a S–Br intermediate via bromine activation.

  • Intramolecular cyclization with HBr elimination .

Key Insight: The reaction proceeds via radical intermediates, as evidenced by TEMPO trapping experiments .

Cross-Coupling Reactions

The compound participates in Suzuki-Miyaura cross-coupling reactions. For instance:

  • Reaction with 3,4-dimethoxyphenylboronic acid using XPhos Pd G3 catalyst in dioxane/H₂O at 80°C affords biaryl derivatives (89% yield) .

Table 2: Cross-Coupling Reactions

Boronic AcidCatalystProductYield
3,4-Dimethoxyphenylboronic acidXPhos Pd G3, Cs₂CO₃Biaryl-functionalized derivative89%

Salt Formation

Protonation at pyridine nitrogen atoms forms pharmaceutically relevant salts:

  • Treatment with HCl yields the dihydrochloride dihydrate salt, confirmed by X-ray crystallography. The structure features two protonated N atoms and chloride counterions .

Structural Data:

  • Torsion angle between pyridine rings: 89.9° .

  • Planar arrangements between pyrrolopyridine and pyridine units: 84.69° and 82.75° .

Functionalization via Alkylation/Acylation

The primary amine group at position 2 of the pyridine ring undergoes alkylation or acylation:

  • Reaction with 4-(trifluoromethyl)benzyl bromide forms N-alkylated derivatives (e.g., FLT3-IN-2) .

  • Acylation with 1-benzylpyrazole-4-carboxylic acid produces amide derivatives .

Table 3: Alkylation Reactions

ReagentConditionsProductApplication
4-(Trifluoromethyl)benzyl bromideBase, DMFKinase inhibitor (FLT3-IN-2)Cancer therapeutics

Oxidation and Reduction

  • Oxidation: The pyridine amine can be oxidized to nitroso or nitro groups under strong oxidizing agents (e.g., KMnO₄).

  • Reduction: Catalytic hydrogenation reduces the pyrrolopyridine ring’s unsaturated bonds, altering bioactivity.

Mechanistic Considerations

  • Temperature Sensitivity: Lower temperatures (−45°C) prevent halogen exchange during substitution .

  • Solvent Effects: Polar aprotic solvents (DMF, dioxane) enhance reaction rates in cross-coupling and substitution reactions .

Scientific Research Applications

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.

    Medicine: It has shown promise in the treatment of diseases such as cancer due to its ability to inhibit specific enzymes involved in disease progression.

    Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine involves its interaction with specific molecular targets. It acts as a kinase inhibitor, binding to the active site of the enzyme and preventing its activity. This inhibition can disrupt various signaling pathways involved in cell growth and proliferation, making it a potential therapeutic agent for diseases such as cancer .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Substituent Variations Molecular Formula Molecular Weight Key Targets
Pexidartinib (Turalio®) - 5-Cl on pyrrolopyridine; -CF₃ on pyridinylmethyl C₂₀H₁₅ClF₃N₅ 417.81 CSF-1R, KIT, FLT3
PLX5622-FA () - 5-F, 2-OCH₃ on pyridine; -5-Me on pyrrolopyridine; fumarate counterion C₂₃H₂₀F₂N₄O₂ 446.43 CSF-1R (microglial depletion)
Compound 2 () Oxadiazol-2-amine linker; naphthalen-2-yl substituent C₁₈H₁₁ClN₆O 362.77 Undisclosed kinase targets
5-(1H-Pyrrolo[...]pyridin-3-ylmethyl)-N-[4-(CF₃)benzyl]-2-pyridinamine () -CF₃ on benzyl instead of pyridinylmethyl C₂₁H₁₆ClF₃N₄ 416.83 CSF-1R (predicted)

Key Observations :

  • Pexidartinib ’s 6-(trifluoromethyl)pyridin-3-ylmethyl group enhances CSF-1R selectivity compared to benzyl-substituted analogues (e.g., ), which may exhibit reduced blood-brain barrier penetration .
  • PLX5622-FA incorporates a methyl group on the pyrrolopyridine ring and a methoxy-pyridine substituent, improving metabolic stability for neuroinflammation applications .

Pharmacological and Pharmacokinetic Profiles

Key Observations :

  • Pexidartinib’s superior CSF-1R inhibition (IC₅₀ = 6 nM) correlates with its clinical efficacy in TGCT but is associated with dose-dependent hepatotoxicity due to reactive metabolite formation .
  • PLX5622-FA’s shorter half-life and reduced potency make it suitable for transient microglial depletion without long-term liver risks .

Biological Activity

5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine, also known as a pyrrolopyridine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 2040295-03-0
  • Molecular Formula : C20H16ClN5
  • Molecular Weight : 367.83 g/mol
  • Purity : ≥98% .

Research indicates that this compound acts primarily by inhibiting receptor tyrosine kinases (RTKs), particularly the colony-stimulating factor 1 receptor (CSF1R) and c-Kit proto-oncogene proteins. These targets are crucial in various cellular processes, including proliferation and differentiation. By inhibiting these pathways, the compound may exert antiproliferative effects on certain cancer cell lines and modulate immune responses .

Anticancer Activity

The compound has shown promising anticancer properties in vitro. In studies involving various human tumor cell lines, it demonstrated significant inhibition of cellular proliferation. For instance:

Cell Line IC50 (μM)
HeLa0.050
HCT1160.045
A3750.038

These values indicate a potent inhibitory effect on tumor growth, suggesting its potential as a therapeutic agent in oncology .

Antiparasitic Activity

In addition to its anticancer properties, the compound has been evaluated for antiparasitic activity. It exhibited moderate potency against specific parasites with an EC50 value of approximately 0.064 μM, indicating its potential utility in treating parasitic infections .

Case Studies

  • In Vitro Studies on Cancer Cell Lines :
    A study evaluated the effects of the compound on various cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase.
  • Antiparasitic Efficacy :
    Another investigation assessed the efficacy of this compound against Plasmodium falciparum, the causative agent of malaria. Results indicated that it inhibited parasite growth effectively at low concentrations, highlighting its potential as a lead compound for developing new antimalarial drugs .

Safety and Toxicology

While preliminary data suggest promising therapeutic effects, comprehensive toxicological studies are necessary to evaluate the safety profile of this compound. Initial assessments indicate moderate toxicity at high doses; however, further research is needed to establish a clear safety margin for clinical use .

Q & A

Q. What are the optimal synthetic routes for 5-((5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine, and how can purity be maximized?

  • Methodological Answer : A palladium-catalyzed Suzuki-Miyaura coupling is commonly employed for analogous pyrrolopyridine derivatives. For example, demonstrates a reaction using Pd(II) acetate, a catalyst system (e.g., Catalyst A™), and a boronate ester intermediate under sealed-tube conditions (100°C, 3 h). Post-reaction purification via chromatography (hexane/acetone gradient) achieved 51% yield and >98% purity . Key considerations:
  • Use anhydrous solvents and inert atmospheres to prevent decomposition.
  • Monitor reaction progress via TLC or LC-MS to optimize reaction time.
  • Employ high-resolution mass spectrometry (HRMS) and NMR (¹H/¹³C) to confirm structural integrity.

Q. Which analytical techniques are critical for characterizing this compound and ensuring batch consistency?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the aromatic and methylene regions .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) and gradient elution (e.g., water/acetonitrile with 0.1% TFA) to assess purity (>98%) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., m/z 254.1 [M+H]⁺ in ) and detect halogen isotopic patterns (Cl) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity, given the compound’s structural complexity?

  • Methodological Answer :
  • Analog Synthesis : Introduce substituents at the pyridine (e.g., fluoro, methyl) or pyrrolopyridine (e.g., bromo, iodo) positions to probe electronic/steric effects. highlights analogs with halogen substitutions (e.g., 5-Bromo-4-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine) .
  • In Silico Docking : Use software like AutoDock to model interactions with target proteins (e.g., kinases). references docking studies for related pyrrolopyrimidines .
  • Bioassays : Screen analogs in dose-response assays (e.g., IC₅₀ determination) with appropriate controls (e.g., staurosporine for kinase inhibition) .

Q. How should researchers address contradictions in bioactivity data across different experimental setups?

  • Methodological Answer :
  • Verify Synthesis : Re-examine intermediates (e.g., via HRMS) to rule out impurities (e.g., unreacted boronate esters) that may skew bioactivity .
  • Standardize Assays : Use identical cell lines, incubation times, and positive controls. emphasizes randomized block designs with replicates to minimize variability .
  • Analyze Physicochemical Properties : Assess solubility (e.g., DMSO stock concentration) and stability (e.g., pH-dependent degradation) using UV-Vis spectroscopy .

Q. What experimental designs are recommended for evaluating pharmacological efficacy and toxicity?

  • Methodological Answer :
  • In Vivo Models : Use orthotopic xenografts or transgenic mice, with dosing regimens adjusted for pharmacokinetic parameters (e.g., t½). recommends longitudinal studies with split-plot designs to account for temporal effects .
  • Toxicity Profiling : Conduct acute toxicity (OECD 423) and genotoxicity (Ames test) assays. advises handling precautions (e.g., PPE, fume hoods) for hazardous intermediates .

Practical and Safety Considerations

Q. What precautions are essential for safe handling and storage of this compound?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. specifies avoiding inhalation of dust/steam and using chemical fume hoods .
  • Storage : Store in airtight containers under nitrogen at -20°C, protected from light. notes hygroscopic analogs requiring desiccants .

Q. How can stability studies be structured to predict shelf-life under varying conditions?

  • Methodological Answer :
  • Forced Degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B). Monitor degradation via HPLC .
  • Kinetic Analysis : Use Arrhenius plots to extrapolate degradation rates. recommends validating storage conditions (e.g., -20°C vs. 4°C) .

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